molecular formula C13H23NO6 B6232534 (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(oxan-4-yloxy)propanoic acid CAS No. 2375248-87-4

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(oxan-4-yloxy)propanoic acid

Cat. No. B6232534
CAS RN: 2375248-87-4
M. Wt: 289.3
InChI Key:
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Description

“(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(oxan-4-yloxy)propanoic acid” is a chemical compound with the linear formula C13H23NO5 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula C13H23NO5 . The CAS Number is 336870-02-1 .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 273.33 . Sigma-Aldrich does not collect analytical data for this product .

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(oxan-4-yloxy)propanoic acid involves the protection of the amine group, followed by the formation of the oxan-4-yloxy group, and then the deprotection of the amine group.", "Starting Materials": [ "L-alanine", "tert-butyl chloroformate", "4-hydroxytetrahydrofuran", "triethylamine", "dichloromethane", "diisopropylethylamine", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "sodium sulfate", "ethyl acetate", "methanol" ], "Reaction": [ "L-alanine is reacted with tert-butyl chloroformate in the presence of triethylamine and dichloromethane to form the tert-butoxycarbonyl (Boc) protected amine.", "The Boc-protected amine is then reacted with 4-hydroxytetrahydrofuran in the presence of diisopropylethylamine and dichloromethane to form the oxan-4-yloxy group.", "The Boc group is then removed using hydrochloric acid in methanol.", "The resulting product is purified using a combination of sodium bicarbonate, sodium chloride, and sodium sulfate to remove impurities.", "The final product is obtained by precipitation from ethyl acetate." ] }

CAS RN

2375248-87-4

Molecular Formula

C13H23NO6

Molecular Weight

289.3

Purity

95

Origin of Product

United States

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